“3-(1H-imidazol-1-ylmethyl)benzonitrile” is a chemical compound with the CAS Number: 143426-59-9. It has a molecular weight of 183.21. The compound is typically stored at room temperature and is available in powder form.
Molecular Structure Analysis
The IUPAC name for this compound is 3-(1H-imidazol-1-ylmethyl)benzonitrile. The InChI code for this compound is 1S/C11H9N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,8H2.
Physical And Chemical Properties Analysis
The compound has a melting point range of 64-66 degrees Celsius. It is a powder at room temperature.
Applications
Antifungal agents: Many studies utilize 3-(1H-imidazol-1-ylmethyl)benzonitrile as a starting point for synthesizing novel antifungal agents, particularly against dermatophytes and yeast infections. These compounds often involve incorporating the molecule into isoxazolidine ring systems. [ [], [], [], [], [], [], [], [], [], [], [] ]
Thromboxane synthetase inhibitors: Derivatives of 3-(1H-imidazol-1-ylmethyl)benzonitrile have shown promising activity as thromboxane synthetase inhibitors. These compounds exhibit potential in treating cardiovascular diseases by inhibiting thromboxane A2 production, a potent vasoconstrictor and platelet aggregator. [ [], [], [], [], [], [] ]
Histamine H3 receptor antagonists: Research has explored the use of 3-(1H-imidazol-1-ylmethyl)benzonitrile derivatives as histamine H3 receptor antagonists. These compounds have shown potential in treating allergic reactions and inflammatory conditions. [ [], [] ]
Farnesyltransferase inhibitors: Derivatives incorporating the 3-(1H-imidazol-1-ylmethyl)benzonitrile scaffold have demonstrated potent inhibitory activity against farnesyltransferase. This enzyme plays a crucial role in tumor growth and proliferation, making these inhibitors promising candidates for anticancer therapy. [ [], [] ]
Electrochemiluminescence: Recent studies have explored 3-(1H-imidazol-1-ylmethyl)benzonitrile as an acceptor moiety in thermally activated delayed fluorescence (TADF) emitters. This application leverages the compound's electrochemical properties for potential use in display and lighting technologies. [ [] ]
Compound Description: This compound is a non-thiol, non-peptide farnesyltransferase inhibitor []. It exhibits excellent bioavailability in dogs and potent antitumor activity in vitro and in vivo []. Its cell potency is notably higher than its intrinsic potency, a characteristic distinguishing it from other known farnesyltransferase inhibitors (FTIs) [].
Relevance: This compound shares the core structure of 3-(1H-imidazol-1-ylmethyl)benzonitrile. The critical structural difference lies in the addition of a complex substituent at the imidazole's 5-position, incorporating a pyrrolidinone ring and a chlorobenzyl group []. This modification likely contributes to the compound's enhanced biological activity and pharmacokinetic properties compared to the simpler parent structure.
3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and Analogues
Compound Description: This series of indole-containing compounds demonstrates potent and selective thromboxane synthetase inhibitory activity []. These compounds show minimal impact on other enzymes in the arachidonic acid pathway, such as prostacyclin synthetase and cyclooxygenase []. The introduction of the carboxylic acid group, absent in 3-(1H-imidazol-1-ylmethyl)benzonitrile, is crucial for enhancing thromboxane synthetase inhibition and reducing activity against adrenal steroid 11β-hydroxylase [].
Relevance: The structural similarity between these compounds and 3-(1H-imidazol-1-ylmethyl)benzonitrile lies in the presence of the 1H-imidazol-1-ylmethyl group attached to an aromatic core []. The primary difference is the aromatic core itself, with the related compounds featuring an indole ring system substituted with a propanoic acid moiety []. This structural comparison highlights how modifications to the aromatic core and the inclusion of specific functional groups can significantly influence the biological activity and target selectivity of these compounds.
Compound Description: This compound exhibits a dual pharmacological profile, acting as both a thromboxane A2 synthetase inhibitor and a histamine H1 receptor blocker []. This dual activity contributes to its protective effects against anaphylactic bronchospasm, making it more effective than selective thromboxane synthetase inhibitors or H1 blockers alone [].
Compound Description: This compound is a highly specific thromboxane A2 synthetase inhibitor with potent anti-thrombotic and anti-allergic properties [, , ]. It shows a favorable safety profile, lacking inhibitory activity against prostacyclin synthetase, cyclooxygenase, and platelet 12-lipoxygenase []. Its efficacy in animal models of sudden death and cerebral infarction highlights its potential as a therapeutic agent for cardiovascular and cerebrovascular diseases [].
Relevance: Structurally, OKY-046 is closely related to 3-(1H-imidazol-1-ylmethyl)benzonitrile. Both compounds share the same core structure, with the key difference being the presence of a propenoic acid moiety in OKY-046 instead of the nitrile group in the parent compound []. This modification likely contributes to OKY-046's specific interaction with and inhibition of thromboxane A2 synthetase.
3-[2-[6-(2-tert-Butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt (1)
Compound Description: This compound acts as a potent and selective NPY5 receptor antagonist []. It exhibits good peripheral and central nervous system exposure in rats []. While it effectively attenuates bovine pancreatic polypeptide-induced food intake, it has not shown consistent anorectic effects in rodent natural feeding models [].
Relevance: While structurally distinct from 3-(1H-imidazol-1-ylmethyl)benzonitrile, this compound shares the essential 3-(1H-imidazol-4-yl)benzonitrile scaffold []. The difference lies in the substitution at the imidazole's 2-position, where a complex pyridyl-ether side chain is present instead of a single hydrogen atom []. This modification highlights how targeting different positions on the imidazole ring with specific substituents can lead to distinct biological activities and target selectivity.
Compound Description: BMS-214662 is a potent farnesyltransferase inhibitor exhibiting promising preclinical antitumor activity []. The compound incorporates a 3(R)-phenylmethyl group, a hydrophilic 7-cyano group, and a 4-sulfonyl group bearing a thienyl substituent, contributing to its low-nanomolar FT inhibitory potency and cellular activity [].
Relevance: BMS-214662, though structurally more complex, shares the 1-(1H-imidazol-4-ylmethyl) fragment with 3-(1H-imidazol-1-ylmethyl)benzonitrile []. The presence of the benzodiazepine core, the chiral center, and the various substituents in BMS-214662 illustrates how incorporating the shared fragment into a larger, more elaborate structure can lead to highly potent and selective inhibitors of therapeutically relevant targets like farnesyltransferase.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.